



Application Notes and Protocols for the Analytical Identification of Dapivirine Metabolites

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Compound of Interest		
Compound Name:	Dapivirine	
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Introduction

Dapivirine (DPV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key component in HIV prevention strategies, particularly in the form of a monthly vaginal ring.[1] Understanding its metabolic fate is crucial for a comprehensive assessment of its safety and efficacy. **Dapivirine** is metabolized by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[2][3] However, structurally characterized metabolites have not been widely reported in the literature, likely due to low systemic drug concentrations and limited metabolic turnover.[4]

These application notes provide detailed protocols for the quantification of **Dapivirine** in various biological matrices and outline the methodologies required for the identification and structural elucidation of its potential metabolites. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS), which offer the required sensitivity and selectivity for these analyses.[4][5]

Metabolic Pathways of Dapivirine

Dapivirine undergoes both Phase I and Phase II metabolism. In vitro studies have identified that it is a substrate primarily for CYP3A4 and CYP1A1.[3][6] Other contributing CYP enzymes include CYP2B6 and CYP2C19.[2] Phase II metabolism involves glucuronidation by UGT

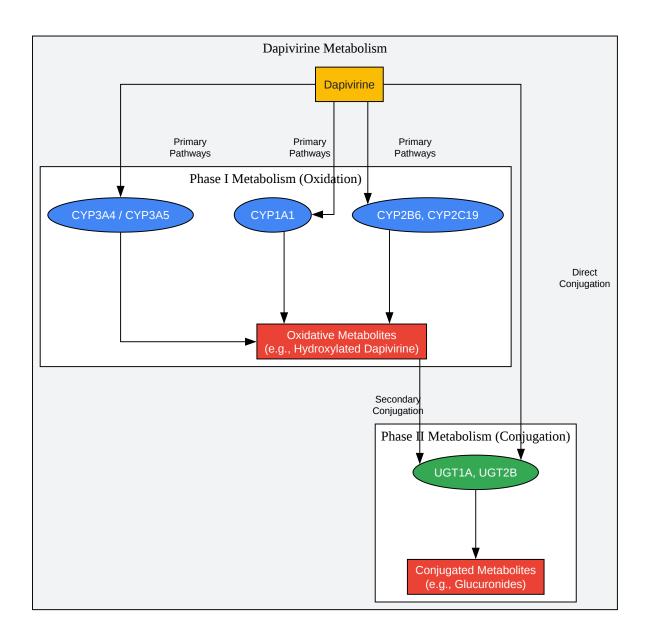


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enzymes.[2] The interaction with co-administered drugs, such as the antifungal miconazole, can inhibit these metabolic pathways (specifically CYP1A1 and CYP3A4), leading to increased systemic exposure to **Dapivirine**.[3][6]





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Caption: Metabolic pathways of **Dapivirine**.





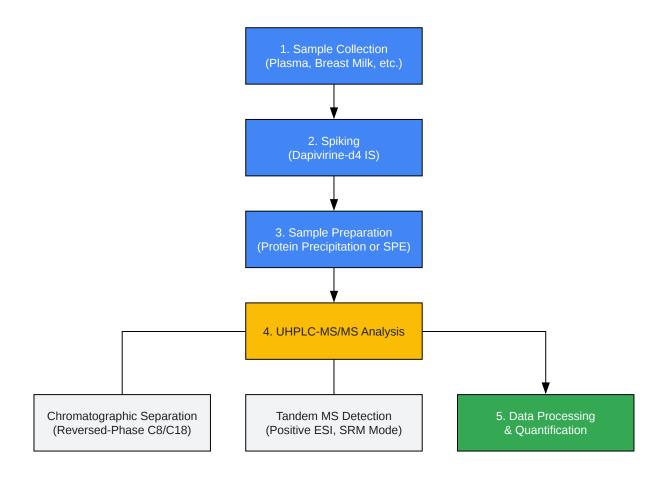
Section 1: UHPLC-MS/MS for Ultrasensitive Quantification in Biological Matrices

Application Note:

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for quantifying **Dapivirine** in biological matrices where concentrations are typically very low, such as plasma, breast milk, and cervicovaginal fluid.[4] [5][7] The technique offers exceptional sensitivity (down to the pg/mL level) and high selectivity, allowing for accurate measurement even in complex sample matrices.[4][5] This is critical for pharmacokinetic (PK) and drug distribution studies. Validated methods exist for various matrices, ensuring robust and reliable data for clinical and pre-clinical trials.[4][5][8]

Experimental Workflow:





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Caption: General workflow for UHPLC-MS/MS analysis.

Protocol: Quantification of **Dapivirine** in Human Plasma & Breast Milk

This protocol synthesizes validated methods for plasma and breast milk analysis.[4][5][8]

- Sample Preparation (Plasma):
 - To 100 μL of plasma sample, add an internal standard (IS), such as deuterated **Dapivirine** (e.g., **Dapivirine**-d4).



- Perform protein precipitation by adding 300 μL of ice-cold acetonitrile.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- \circ Reconstitute the residue in 100 μ L of the mobile phase starting condition (e.g., 95% Water with 0.1% formic acid: 5% Acetonitrile with 0.1% formic acid).
- Sample Preparation (Breast Milk):
 - To 100 μL of whole breast milk, add the internal standard.
 - To disrupt lipid content, add 500 μL of n-hexane and vortex for 1 minute. Centrifuge at 3,220 x g for 10 minutes. Discard the upper n-hexane layer.[5]
 - Perform solid-phase extraction (SPE) on the remaining supernatant for further cleanup and concentration.
 - Evaporate the final eluate and reconstitute as described for plasma.
- UHPLC Conditions:
 - Column: Waters BEH C8 or C18, 50 × 2.1 mm, 1.7 μm particle size. [5][8]
 - Mobile Phase A: Water with 0.1% formic acid.[4]
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
 - Flow Rate: 0.4 0.5 mL/min.
 - Gradient: Develop a suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B, then re-equilibrate).
 - Injection Volume: 5-10 μL.



• Tandem Mass Spectrometry (MS/MS) Conditions:

Ionization Source: Electrospray Ionization (ESI), positive mode.[4]

Source Temperature: 600°C.[4]

Ion Spray Voltage: 5500 V.[4]

Detection Mode: Selected Reaction Monitoring (SRM).

SRM Transitions:[4]

■ Dapivirine (Quantifier): 330.4 → 158.1

■ Dapivirine (Qualifier): 330.4 → 119.1

■ **Dapivirine**-d4 (IS): 334.3 → 119.0

· Quantification:

- Construct a calibration curve using blank matrix spiked with known concentrations of Dapivirine.
- Calculate the concentration of **Dapivirine** in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary (UHPLC-MS/MS)

Parameter	Human Plasma[4]	Human Breast Milk[5][8]
Analytical Range	20 – 10,000 pg/mL	10 – 1,000 pg/mL
LLOQ	20 pg/mL	10 pg/mL
Intra-assay Precision (%CV)	5.58 – 13.89%	≤ 14.6%
Inter-assay Precision (%CV)	5.23 – 13.36%	≤ 14.6%
Intra-assay Accuracy (%Dev)	-5.61 – 0.75%	≤±12.7%
Inter-assay Accuracy (%Dev)	-4.30 – 6.24%	≤±12.7%



Section 2: HPLC-UV for In Vitro and Tissue Assays

Application Note:

For applications involving higher concentrations of **Dapivirine**, such as in cell-based assays, tissue permeability studies, or analysis of formulation content, a High-Performance Liquid Chromatography (HPLC) method with UV detection is a reliable and cost-effective alternative to LC-MS/MS.[9] This method is robust and provides sufficient sensitivity and selectivity for quantifying **Dapivirine** in the μ g/mL range.[9]

Protocol: Quantification of **Dapivirine** in Cell Lysates and Tissue Homogenates

This protocol is based on a validated HPLC-UV method.[9]

- Sample Preparation:
 - For cell lysates or tissue homogenates, perform a suitable extraction to isolate the analyte from cellular debris. This may involve protein precipitation with acetonitrile or methanol, followed by centrifugation.
 - Add an internal standard (e.g., diphenylamine) to the sample before extraction.
 - Evaporate the supernatant and reconstitute in the mobile phase.
- HPLC-UV Conditions:
 - Column: Reversed-phase C18 column.[9]
 - Mobile Phase: A gradient of trifluoroacetic acid solution (0.1%, v/v) and acetonitrile.
 - Flow Rate: 1 mL/min.[9]
 - Injection Volume: 50 μL.[9]
 - Detection: UV detection at 290 nm.[9]
 - Total Run Time: Approximately 12 minutes.[9]



- · Quantification:
 - Generate a calibration curve using standards of known concentrations.
 - Quantify **Dapivirine** based on the peak area ratio relative to the internal standard.

Quantitative Data Summary (HPLC-UV)

Parameter	Value[9]
Linearity Range	0.02 – 1.5 μg/mL
LLOQ	0.02 μg/mL
LOD	0.006 μg/mL
Recovery	≥ 90.7%

Section 3: In Vitro Metabolism and Metabolite Identification

Application Note:

To identify potential metabolites, in vitro experiments using human liver microsomes (HLM) or recombinant drug-metabolizing enzymes are essential.[3] These systems contain the primary enzymes responsible for drug metabolism (CYPs and UGTs). By incubating **Dapivirine** with these systems and analyzing the reaction mixture with high-resolution LC-MS/MS, researchers can screen for new mass signals corresponding to potential Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolites.

Protocol: In Vitro **Dapivirine** Metabolism Assay

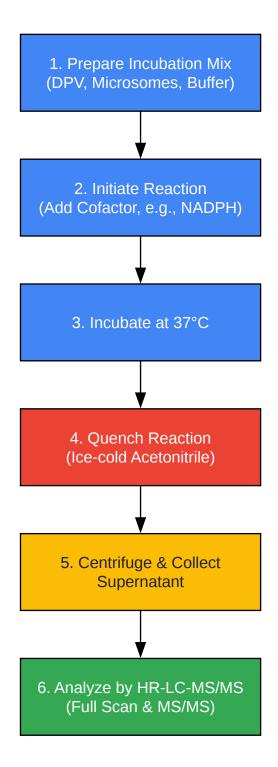
- Incubation:
 - Prepare an incubation mixture containing:
 - Phosphate buffer (pH 7.4)



- Human liver microsomes or recombinant CYP/UGT enzymes.
- **Dapivirine** (at a specified concentration, e.g., 1-10 μM).
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the appropriate cofactor (e.g., NADPH for CYP enzymes, UDPGA for UGT enzymes).
- Incubate at 37°C for a set time (e.g., 60 minutes).
- · Reaction Quenching:
 - Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This also serves to precipitate the microsomal proteins.
- · Sample Processing:
 - Centrifuge the mixture to pellet the proteins.
 - Transfer the supernatant to a new plate or vial for analysis.
- LC-MS/MS Analysis for Metabolite Screening:
 - Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to analyze the supernatant.
 - Perform a full scan analysis to detect all ions present.
 - Compare the chromatograms of the test sample with a control sample (without cofactor) to identify new peaks.
 - Determine the accurate mass of potential metabolite peaks and predict their elemental composition. Common metabolic additions to search for include:
 - Oxidation: +15.9949 Da (addition of Oxygen)
 - Glucuronidation: +176.0321 Da (addition of glucuronic acid)



 Perform fragmentation (MS/MS) on the potential metabolite ions to obtain structural information.



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Caption: Workflow for in vitro metabolite screening.



Section 4: Structural Elucidation by NMR

Application Note:

While mass spectrometry can suggest the structure of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is required for its definitive, unambiguous structural elucidation.[10][11] NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the precise determination of atomic connectivity and stereochemistry.[12] This is particularly crucial for identifying the exact site of metabolism (e.g., which specific atom was hydroxylated). The primary challenge for NMR analysis is the need for a purified metabolite in sufficient quantities (typically >10-30 μ g).[10]

General Protocol: NMR for Metabolite Structure Elucidation

- Isolation and Purification:
 - Scale up the in vitro metabolism incubation or collect sufficient in vivo samples (e.g., urine, feces).
 - Use preparative HPLC to isolate the metabolite of interest from the parent drug and other matrix components.
 - Confirm the purity of the isolated fraction by analytical LC-MS.
- NMR Sample Preparation:
 - Lyophilize the purified metabolite to remove all solvent.
 - Dissolve the dried sample in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
- NMR Data Acquisition:
 - Acquire a standard set of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher), preferably with a cryoprobe for enhanced sensitivity.[10]
 - 1D Spectra:
 - ¹H NMR: To identify proton signals and their multiplicities.



2D Spectra:

- COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity through bonds.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C).
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is key for connecting different molecular fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on stereochemistry and 3D conformation.

Structure Determination:

- Assign all proton and carbon chemical shifts by interpreting the combination of 1D and 2D spectra.
- Compare the assigned shifts of the metabolite with those of the parent **Dapivirine** molecule to pinpoint the site of metabolic modification.
- Use the connectivity information from COSY and HMBC to build the final structure.

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